molecular formula C10H8ClNO2 B3332157 8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione CAS No. 87379-41-7

8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione

Cat. No. B3332157
CAS RN: 87379-41-7
M. Wt: 209.63 g/mol
InChI Key: BUYMLVMIVKWJSQ-UHFFFAOYSA-N
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Description

“8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione” is also known as Lorcaserin . It is a highly selective serotonin 5-HT2C receptor agonist developed for the treatment of obesity .


Synthesis Analysis

The synthesis of Lorcaserin involves a novel 3-benzazepine series of 5-HT2C agonists . A process for the synthesis of Lorcaserin and its analogues using epoxide/chiral epoxide has been disclosed .


Molecular Structure Analysis

The empirical formula of Lorcaserin is C11H14ClN·HCl . It has a molecular weight of 232.15 .


Chemical Reactions Analysis

Lorcaserin was identified as one of the more potent and selective compounds in vitro . It was potent in an acute in vivo rat food intake model upon oral administration .


Physical And Chemical Properties Analysis

Lorcaserin is a white to beige powder . It is soluble in water at 2 mg/mL . It should be stored at temperatures between -10 to -25°C .

Mechanism of Action

Lorcaserin is an orally active, potent, and selective 5-hydroxytryptamine receptor (5-HT2C) agonist . It has 18- and 104-fold higher potency than 5-HT2A and 5-HT2B by cellular inositol phosphate accumulation assay .

Safety and Hazards

Lorcaserin is classified as Acute Tox. 4 Oral - Carc. 2 . It is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves .

Future Directions

Lorcaserin has been approved by the FDA for obesity treatment . It has a current market value in the US alone of $1 billion . Further evaluation in clinical trials for the treatment of obesity is ongoing .

properties

IUPAC Name

8-chloro-3,4-dihydro-1H-1-benzazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-6-1-2-7-8(5-6)12-10(14)4-3-9(7)13/h1-2,5H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYMLVMIVKWJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C(C1=O)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione
Reactant of Route 2
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione
Reactant of Route 3
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione
Reactant of Route 4
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione
Reactant of Route 5
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione
Reactant of Route 6
8-chloro-2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione

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